molecular formula C13H20N4O5S B2354912 N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034399-18-1

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2354912
CAS RN: 2034399-18-1
M. Wt: 344.39
InChI Key: LUIGINZADFYBIR-UHFFFAOYSA-N
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Description

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C13H20N4O5S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Heterocyclic Compound Synthesis

  • Research by Ochi, Miyasaka, Kanada, and Arakawa (1976) focused on the synthesis of heterocyclic compounds like 2-hydroxypyrazolo[1,5-a]pyridine and its derivatives, which include methoxypyrazine-related structures. This work contributes to the broader understanding of synthesizing similar compounds, potentially including N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (Ochi et al., 1976).

2. Endothelin Antagonism in Cardiovascular Research

  • A study by Jones et al. (2003) explored endothelin antagonists' effects on cardiovascular health in Beagle dogs. While the compounds studied (ZD1611 and ZD2574) differ from N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, the research provides insights into the cardiovascular implications of similar molecular structures (Jones et al., 2003).

3. Development of Herbicidal Compounds

  • Chen et al. (2009) worked on triazolopyrimidine sulfonanilide compounds as acetohydroxyacid synthase inhibitors in herbicides. The exploration of methoxy groups in these compounds helps understand the role of similar groups in N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide for potential agricultural applications (Chen et al., 2009).

4. Crystallography and Polymorphism in Pharmaceutical Compounds

  • Research by Pan and Englert (2013) on polymorphism in pharmaceutical compounds, specifically N-(6-methylpyridin-2-yl)mesitylenesulfonamide, highlights the importance of understanding structural variations in compounds like N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (Pan & Englert, 2013).

5. Modification for Anticancer Properties

  • Wang et al. (2015) studied the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor, highlighting the anticancer potential of compounds with methoxypyrazin groups (Wang et al., 2015).

6. Synthesis for Gastrointestinal Treatment

  • Gilbile, Bhavani, and Vyas (2017) reported the synthesis of pyridine derivatives for treating gastrointestinal diseases, which may provide a basis for the synthesis and application of similar compounds like N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide in medical treatments (Gilbile et al., 2017).

7. Pyrimidine Precursors in Pharmaceutical Synthesis

  • Šterk, Časar, Jukič, and Košmrlj (2012) demonstrated the synthesis of pyrimidine precursors for drugs like rosuvastatin, which can be related to the synthesis of compounds like N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (Šterk et al., 2012).

8. Herbicidal Activity of Pyrazolo[1,5-a]pyridine Derivatives

  • Moran (2003) explored the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which can inform the potential agricultural applications of N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (Moran, 2003).

properties

IUPAC Name

N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIGINZADFYBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

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